molecular formula C14H18Cl3N3S B1218224 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride CAS No. 36085-44-6

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

Cat. No.: B1218224
CAS No.: 36085-44-6
M. Wt: 366.7 g/mol
InChI Key: GJPGAKKPKZEVGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the following steps :

    Formation of the thiazoloazepine ring: This step involves the cyclization of appropriate precursors to form the thiazoloazepine core structure.

    Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the thiazoloazepine core with 4-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of B-HT 958 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

B-HT 958 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

B-HT 958 dihydrochloride has a wide range of scientific research applications, including :

    Neuroscience: It is used to study the role of dopamine and α2-adrenoceptors in the brain, particularly in relation to neurotransmitter release and receptor activity.

    Cardiovascular Research: The compound is used to investigate its effects on blood pressure and heart rate, providing insights into cardiovascular regulation.

    Pharmacology: B-HT 958 dihydrochloride is employed in pharmacological studies to understand its agonistic and antagonistic properties at various receptor sites.

    Drug Development: It serves as a reference compound in the development of new drugs targeting dopamine and α2-adrenoceptors.

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPGAKKPKZEVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83718-64-3 (Parent)
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60189668
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36085-44-6
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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